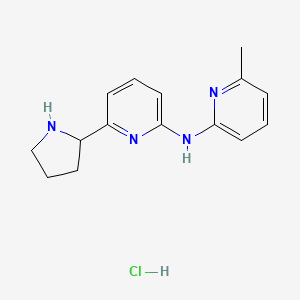

(6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride

Description

(6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride (CAS: 1361112-85-7) is a pyridine-derived amine hydrochloride salt with the molecular formula C₁₅H₁₉ClN₄. Its structure comprises two pyridin-2-yl moieties: one substituted with a methyl group at the 6-position, and the other with a pyrrolidin-2-yl group at the same position. The amine linker bridges these two aromatic systems, and the hydrochloride salt enhances solubility and stability for pharmaceutical or industrial applications .

Key structural features:

- Pyridine rings: Both rings contribute to π-π stacking and hydrogen-bonding interactions.

- Pyrrolidine substituent: A five-membered saturated ring with one nitrogen atom, conferring conformational flexibility and basicity.

Properties

IUPAC Name |

6-methyl-N-(6-pyrrolidin-2-ylpyridin-2-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4.ClH/c1-11-5-2-8-14(17-11)19-15-9-3-6-13(18-15)12-7-4-10-16-12;/h2-3,5-6,8-9,12,16H,4,7,10H2,1H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEIXHMPFURCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=CC=CC(=N2)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride typically involves multi-step organic reactions. One common approach is the amination of pyridine derivatives followed by alkylation to introduce the pyrrolidine group. The reaction conditions often require the use of strong bases and aprotic solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Converting the pyridine ring to pyridine-N-oxide.

Reduction: : Reducing the pyridine ring to form a pyridine derivative.

Substitution: : Replacing hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Pyridine-N-oxide derivatives.

Reduction: : Reduced pyridine derivatives.

Substitution: : Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its biological activity and potential as a lead compound in drug discovery.

Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

Substituent Effects

- Methyl vs. Halogens : The methyl group in the main compound increases lipophilicity compared to electron-withdrawing halogens (e.g., Cl in , Br in ), which may reduce metabolic stability but enhance membrane penetration.

- Pyrrolidine vs. Piperazine/Piperidine : Pyrrolidine’s five-membered ring offers greater conformational flexibility than piperazine (rigid due to two N atoms) or piperidine (six-membered). This flexibility may influence binding to biological targets .

Pharmacological Potential

- While the main compound lacks reported activity, 6-chloro-pyridin-2-yl-amine derivatives (e.g., compound 3a-h) show antibacterial and antifungal effects, suggesting that substitution patterns significantly modulate bioactivity .

- Morpholine-containing analogues (e.g., ) may exhibit enhanced solubility due to the oxygen atom, whereas pyrrolidine/pyrrolidin-2-yl groups favor lipophilicity .

Physicochemical Properties

Biological Activity

(6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride, with the CAS number 1361112-85-7, is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Profile

The compound's molecular formula is with a molecular weight of 290.79 g/mol. Its structure includes pyridine and pyrrolidine moieties, which are often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1361112-85-7 |

| Molecular Formula | C15H19ClN4 |

| Molecular Weight | 290.79 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The presence of pyridine and pyrrolidine rings is associated with enhanced activity against various bacterial strains.

Case Studies

- Antimicrobial Efficacy : Research indicates that derivatives containing pyrrole structures exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin .

- Mechanism of Action : The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Studies suggest that compounds with similar structural features can inhibit key enzymes involved in bacterial growth, leading to cell death .

- Comparative Analysis : A comparative study of various pyrrole derivatives showed that some exhibited MIC values as low as 3.12 µg/mL against Staphylococcus aureus, outperforming standard treatments like ciprofloxacin .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds in this class have been shown to act as allosteric modulators on GPCRs, influencing cellular signaling pathways and potentially leading to therapeutic effects in various diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in bacterial metabolism, which could explain its antibacterial properties .

Q & A

Q. What are the key steps in synthesizing (6-Methyl-pyridin-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride?

The synthesis involves multi-step organic reactions:

- Step 1 : Preparation of 6-methylpyridin-2-amine via nucleophilic substitution or coupling reactions .

- Step 2 : Functionalization of pyrrolidine and pyridine moieties. For example, coupling 6-pyrrolidin-2-yl-pyridin-2-amine intermediates using Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .

- Step 3 : Salt formation by treating the free base with HCl to enhance aqueous solubility . Critical Parameters: Temperature (60–120°C), solvent choice (e.g., ethanol, DMF), and reaction time (8–24 hours) are optimized to achieve >80% yield .

Q. How is the compound characterized for purity and structural confirmation?

Analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amine protonation .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 297.3 for the free base) .

| Analytical Method | Key Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2–6.5 (pyridine H), δ 3.1–2.8 (pyrrolidine H) | |

| HPLC Retention Time | 4.2 minutes (C18, 0.1% TFA in H₂O/MeCN) |

Q. What are the solubility and stability considerations for this compound in aqueous solutions?

- Solubility : The hydrochloride salt form increases water solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .

- Stability : Stable at pH 2–6 (aqueous buffers) but degrades under alkaline conditions (pH >8) via hydrolysis of the amine group. Store at –20°C in desiccated form .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

Yield optimization strategies include:

- Catalyst Screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for pyridine-pyrrolidine linkages .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but require post-reaction purification via column chromatography .

- Real-Time Monitoring : Use in-line UV spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from:

- Impurity Interference : Residual solvents (e.g., DMF) or unreacted intermediates may inhibit biological targets. Validate purity via HPLC-MS before assays .

- Assay Variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and use structural analogs (e.g., 6-chloro-N-cyclohexylpyridin-2-amine) as positive controls .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR workflows involve:

- Substituent Variation : Replace methyl or pyrrolidine groups with halogens, morpholine, or piperidine to assess target affinity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects of substituents on binding to kinase domains .

| Derivative | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| 6-Chloro analog | –CH₃ → –Cl | 12 nM (kinase inhibition) |

| Morpholine-substituted analog | Pyrrolidine → morpholine | 45 nM (reduced selectivity) |

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Replicate Testing : Use ≥3 independent syntheses and biological replicates .

- Blinded Analysis : Assign coding to compound batches to avoid observer bias in activity scoring .

- Cross-Validation : Compare results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Methodological Notes

- Contradiction Handling : When spectral data (e.g., NMR) conflict with computational predictions, re-isolate intermediates and validate via X-ray crystallography (as in ).

- Advanced Purification : Preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent resolves closely eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.